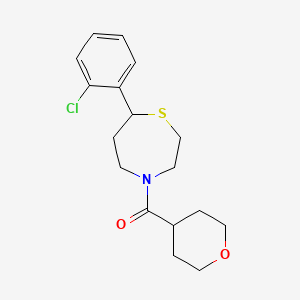

![molecular formula C17H12N4OS2 B2800469 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one CAS No. 881817-99-8](/img/structure/B2800469.png)

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one” is a benzimidazole derivative . Benzimidazoles are a recurring fragment in medicinal chemistry, and the 2-amino derivative is a versatile example in lead generation .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been analyzed using extensive NMR analysis and ultimately X-ray crystallography . This analysis demonstrates both the regiochemistry and stereochemistry of the addition products, arising from derivatisation of the exocyclic 2-amino group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives include the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The process consists of a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as elemental analysis, IR and UV spectroscopies, 1H-NMR, thermogravimetric and differential thermal analyses, and single crystal and powder X-ray diffraction .Scientific Research Applications

Fluorescence Properties and Chemical Sensing

One study focused on the synthesis and fluorescence properties of a derivative of this compound for the selective determination of Co^2+ ions. This compound exhibited a better fluorescent quenching effect on Co^2+ than other tested metal ions, indicating its potential as a fluorescent chemical sensor for Co^2+ detection Li Rui-j, 2013.

Antifungal Activity

Another research effort involved synthesizing and characterizing derivatives of this compound for antifungal activity screening. The study indicates the potential of these compounds in antifungal applications G. Brahmeshwari & Kumaraswamy Gullapelli, 2014.

Anticancer Potential

Further studies have assessed the anticancer potential of analogs of this compound. One study highlighted novel analogs synthesized using microwave irradiation, which exhibited significant in vitro cytotoxicity against human tumor cell lines, suggesting their potential as antitumor agents Narsimha R Penthala, Thirupathi Reddy Yerramreddy, P. Crooks, 2011.

GSK-3 Inhibition

Research on novel bis(2-thioxothiazolidin-4-one) derivatives synthesized under microwave conditions showed potential as GSK-3 inhibitors, highlighting their significance in drug discovery for diseases where GSK-3 is implicated S. Kamila & E. Biehl, 2012.

Anti-inflammatory and Analgesic Activity

A study synthesized new series of derivatives and screened them for anti-inflammatory and analgesic activities, suggesting the therapeutic potential of these compounds in managing pain and inflammation E. Rajanarendar, Rella Sanjeev, K. Thirupathaiah, 2020.

Future Directions

Properties

IUPAC Name |

3-anilino-5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS2/c22-16-14(10-15-18-12-8-4-5-9-13(12)19-15)24-17(23)21(16)20-11-6-2-1-3-7-11/h1-10,20,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAYQLZXZKKJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800393.png)

![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2800394.png)

![1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2800396.png)

![2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800398.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2800400.png)

![(3Z)-4-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B2800401.png)

![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)

![7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2800406.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2800409.png)